molecular formula C19H36O4 B14736967 (1-Butoxy-1-oxopropan-2-yl) dodecanoate CAS No. 5420-45-1

(1-Butoxy-1-oxopropan-2-yl) dodecanoate

Cat. No.: B14736967
CAS No.: 5420-45-1
M. Wt: 328.5 g/mol
InChI Key: KPQUPLMSTJBRMC-UHFFFAOYSA-N
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Description

(1-Butoxy-1-oxopropan-2-yl) dodecanoate is an organic compound with the molecular formula C19H36O4 It is a type of ester, which is formed by the reaction of an alcohol with a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butoxy-1-oxopropan-2-yl) dodecanoate typically involves the esterification reaction between dodecanoic acid and (1-butoxy-1-oxopropan-2-yl) alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods often include the use of automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1-Butoxy-1-oxopropan-2-yl) dodecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Dodecanoic acid or ketones.

    Reduction: Alcohols such as (1-butoxy-1-oxopropan-2-yl) alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(1-Butoxy-1-oxopropan-2-yl) dodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Butoxy-1-oxopropan-2-yl) dodecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1-Butoxy-1-oxopropan-2-yl) butanoate
  • (1-Butoxy-1-oxopropan-2-yl) hexanoate
  • (1-Butoxy-1-oxopropan-2-yl) octanoate

Uniqueness

(1-Butoxy-1-oxopropan-2-yl) dodecanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties.

Properties

CAS No.

5420-45-1

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

(1-butoxy-1-oxopropan-2-yl) dodecanoate

InChI

InChI=1S/C19H36O4/c1-4-6-8-9-10-11-12-13-14-15-18(20)23-17(3)19(21)22-16-7-5-2/h17H,4-16H2,1-3H3

InChI Key

KPQUPLMSTJBRMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)OCCCC

Origin of Product

United States

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